The Diazonamide A Saga: A Technical Guide to Structural Elucidation and Misassignment
The Diazonamide A Saga: A Technical Guide to Structural Elucidation and Misassignment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diazonamide A, a potent antimitotic agent isolated from the marine ascidian Diazona angulata, has a rich and instructive history in the field of natural product chemistry. Initially assigned a complex, strained structure in 1991, subsequent synthetic efforts by leading research groups revealed critical inconsistencies between the spectroscopic data of the synthesized molecule and the natural product. This led to a significant structural revision in 2001, highlighting the fallibility of even advanced analytical techniques and underscoring the definitive power of total synthesis in structural verification. This technical guide provides an in-depth analysis of the key experimental evidence, protocols, and logical frameworks that led to the misassignment and eventual correction of the structure of Diazonamide A.
The Initial Hypothesis: A Flawed Masterpiece
The initially proposed structure of Diazonamide A, determined by Fenical, Clardy, and coworkers, was a marvel of complexity, featuring a highly strained macrocyclic core. This assignment was based on a combination of then state-of-the-art analytical techniques, including mass spectrometry and extensive NMR spectroscopy. A key piece of evidence was the X-ray crystal structure of a p-bromobenzamide derivative of the related Diazonamide B.
Key Features of the Initially Proposed Structure:
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A central benzofuran core.
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A hemiacetal functionality.
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A terminal valine residue.
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Two interconnected macrocyclic rings.
The scientific community embarked on the challenging journey of synthesizing this intricate molecule. However, as synthetic intermediates and ultimately the final proposed structure were created, discrepancies with the natural product began to emerge.
The Revision: Unraveling the True Architecture
The total synthesis efforts, most notably by the research groups of Harran and Nicolaou, were instrumental in revealing the inaccuracies of the original structural assignment. The spectroscopic data of the synthesized "nominal" Diazonamide A did not match that of the natural isolate, prompting a re-evaluation of the original analytical data.
Critical Discrepancies and Key Revisions:
The reassignment of Diazonamide A's structure involved several profound changes:
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Benzofuran to Indole: The core aromatic system was revised from a benzofuran to a more electron-rich indole.
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Hemiacetal to Aminal: The proposed hemiacetal was corrected to a more stable aminal linkage, forming an additional ring. This seemingly minor change had significant implications for the molecule's overall conformation and reactivity.
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Valine to α-Hydroxyisovaleric Acid: The terminal amino acid residue was found to be α-hydroxyisovaleric acid, not valine. This was a critical misinterpretation of the original mass spectrometry and NMR data.
These revisions led to a new, correct structure for Diazonamide A that was ultimately confirmed by total synthesis.
Data Presentation: A Tale of Two Structures
Table 1: Key ¹H NMR Chemical Shift Differences (Conceptual)
| Functional Group | Initially Proposed Structure | Revised (Correct) Structure | Expected ¹H NMR Shift Change |
| Heteroatom in Core | Benzofuran | Indole | Aromatic proton shifts would differ significantly due to the change from an oxygen to a nitrogen heteroatom. |
| Acetal Proton | Hemiacetal (O-CH-O) | Aminal (N-CH-O) | The proton on the acetal carbon would experience a different electronic environment, leading to a noticeable shift. |
| Terminal Residue | Valine (α-proton) | α-Hydroxyisovaleric acid (α-proton) | The chemical shift of the α-proton would be significantly different due to the change from an adjacent nitrogen to an oxygen atom. |
Table 2: Key ¹³C NMR Chemical Shift Differences (Conceptual)
| Carbon Atom | Initially Proposed Structure | Revised (Correct) Structure | Expected ¹³C NMR Shift Change |
| Aromatic Core Carbons | Benzofuran carbons | Indole carbons | The chemical shifts of the carbons in the heterocyclic core would be distinct, reflecting the different heteroatom. |
| Acetal Carbon | Hemiacetal carbon | Aminal carbon | The carbon of the O,O-acetal would resonate at a different field than the N,O-acetal carbon. |
| Terminal Residue Carbons | Valine carbons | α-Hydroxyisovaleric acid carbons | The carbonyl and α-carbon shifts of the terminal residue would be indicative of an α-hydroxy acid versus an amino acid. |
Experimental Protocols: The Path to Clarity
The structural revision of Diazonamide A was the result of meticulous experimental work. Below are detailed methodologies for the key experiments that were central to this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To compare the spectroscopic fingerprint of the synthetic "nominal" Diazonamide A with the natural product.
Methodology:
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Sample Preparation: A sample of the synthesized compound and a sample of natural Diazonamide A were each dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Standard pulse programs were used for 1D spectra.
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2D NMR Experiments: To aid in the assignment of protons and carbons and to establish connectivity, a suite of 2D NMR experiments were performed, including:
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COSY (Correlation Spectroscopy): To identify proton-proton couplings.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which was crucial for piecing together the complex molecular framework.
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Data Analysis: The chemical shifts, coupling constants, and correlations observed in the spectra of the synthetic compound were compared directly with those of the natural product. Significant differences in these data provided irrefutable evidence that the initially proposed structure was incorrect.
X-ray Crystallography of Diazonamide B Derivative
Objective: To determine the three-dimensional structure of a crystalline derivative of a closely related compound, Diazonamide B, to infer the structure of Diazonamide A.
Methodology:
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Derivatization: Diazonamide B was reacted with p-bromobenzoyl chloride to introduce a heavy atom, which facilitates the phasing of the X-ray diffraction data.
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Crystallization: The p-bromobenzamide derivative of Diazonamide B was crystallized from a suitable solvent system to obtain single crystals of sufficient quality for X-ray diffraction.
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Data Collection: A single crystal was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern was recorded on a detector.
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Structure Solution and Refinement: The diffraction data was processed to determine the unit cell dimensions and space group. The structure was solved using direct methods or Patterson methods, and the atomic positions were refined to fit the experimental data.
Note on the Misinterpretation: While the X-ray data provided a clear electron density map, the similar scattering factors of oxygen and nitrogen atoms made it difficult to definitively distinguish between them, especially in a complex molecule. This ambiguity was a key factor in the initial misassignment of the benzofuran and hemiacetal moieties.
Key Synthetic Steps in Structural Verification
The total syntheses by the Harran and Nicolaou groups involved numerous complex transformations. The following highlights a key strategic element that was crucial for confirming the revised structure.
Objective: To synthesize the correct, revised structure of Diazonamide A and confirm that its spectroscopic data matches that of the natural product.
Key Strategy: Late-Stage Heterocycle Formation and Macrocyclization
A common feature in the successful syntheses was the careful orchestration of bond formations to construct the intricate macrocyclic and heterocyclic systems.
Illustrative Experimental Protocol (Conceptual - based on published syntheses):
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Fragment Coupling: Pre-synthesized fragments corresponding to different parts of the molecule were coupled together using robust reactions such as Suzuki or Stille couplings to form the carbon skeleton.
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Oxazole Formation: An oxazole ring, a key component of the Diazonamide core, was often formed from a corresponding amide precursor through a dehydration reaction.
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Macrocyclization: The formation of the large rings was a critical and challenging step. This was often achieved through an intramolecular reaction, such as a macrolactamization or a ring-closing metathesis, under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.
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Final Elaboration: Following the construction of the core structure, final functional group manipulations, such as the introduction of chlorine atoms and the attachment of the α-hydroxyisovaleric acid side chain, were performed to complete the synthesis.
The successful synthesis of the revised structure and the perfect match of its spectroscopic data with that of natural Diazonamide A provided the final and definitive proof of its true architecture.
Visualizing the Process: Diagrams and Workflows
To better understand the logical flow of the structural elucidation and the key differences between the proposed and correct structures, the following diagrams are provided.
The Misassigned vs. The Correct Structure
Caption: Key structural differences between the initially proposed and revised structures of Diazonamide A.
The Workflow of Structural Elucidation and Revision
